N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide
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Description
“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide” is an organic compound . It belongs to the class of compounds known as phenylpiperidines, which consist of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H14N2O4S3 . The average mass is 358.456 Da and the monoisotopic mass is 358.011566 Da .Scientific Research Applications
Antimicrobial Activities
Compounds containing the thiophene sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Babu, Pitchumani, and Ramesh (2013) reported the synthesis of biologically active derivatives that exhibited significant activities against bacterial and fungal strains, indicating the potential for these compounds in treating infectious diseases (Babu, Pitchumani, & Ramesh, 2013).
Urease Inhibition and Antibacterial Agents
Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and hemolytic activities, alongside their antibacterial properties. Noreen et al. (2017) found that these compounds show significant urease inhibition activity, which could be beneficial in treating diseases related to urease enzyme activity, such as certain types of ulcers and infections (Noreen et al., 2017).
Antioxidant Properties
The antioxidant potential of compounds bearing the thiophene sulfonamide moiety has been investigated, with some derivatives showing higher antioxidant activity than standard compounds such as ascorbic acid. This suggests their potential application in preventing oxidative stress-related diseases (Aziz et al., 2021).
Antitumor Activities
Research into the antitumor activities of sulfonamide-containing compounds has shown promising results. For example, studies have explored the synthesis of novel compounds with potential antitumor and antibacterial properties, indicating a broad spectrum of activity that could be utilized in cancer therapy (Hafez, Alsalamah, & El-Gazzar, 2017).
Dual Inhibition of Enzymes
Some derivatives have been explored for their dual inhibitory activities against enzymes such as carbonic anhydrase and cyclooxygenase. This dual action could offer new avenues in drug development for conditions where inhibition of these enzymes is beneficial (Meleddu et al., 2018).
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S3/c16-21(17)9-3-7-15(21)12-5-1-4-11(10-12)14-22(18,19)13-6-2-8-20-13/h1-2,4-6,8,10,14H,3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGDNGFXLQJUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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